3-Nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Nitro-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C4H3N3O4 and a molecular weight of 157.08 . It is a building block used for the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound often involves reactions such as silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring with two adjacent nitrogen atoms. One of these nitrogen atoms is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis
In the nitric acid medium, the solubility of this compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .Physical and Chemical Properties Analysis
This compound has a boiling point of 509.6±35.0 °C and a density of 1.840±0.06 g/cm3 .Scientific Research Applications
Microwave-assisted Synthesis
Microwave-assisted and continuous flow multistep synthesis techniques have been applied to synthesize 4-(pyrazol-1-yl)carboxanilides, which are active as inhibitors of canonical transient receptor potential channels. These methods offer dramatic reductions in processing time and improved product yields compared to conventional protocols (Obermayer, Glasnov, & Kappe, 2011).
Energetic Materials Development
Research has led to the synthesis of novel energetic compounds, including 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, which demonstrate low sensitivity to impact and friction alongside acceptable detonation properties. These findings contribute to the development of high-performance energetic materials (Zheng et al., 2020).
Regioselective Synthesis
A regioselective synthesis approach has been explored for 1,3,4-trisubstituted pyrazoles, showcasing reversed regioselectivity and offering insights into novel synthetic pathways for pyrazole derivatives (Deng & Mani, 2008).
Functionalization Reactions
Experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, contributing to the understanding of reaction mechanisms and the synthesis of novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
Optical Materials
The study of 2-pyrazoline derivatives has revealed their potential as versatile optical materials, demonstrating tunable fluorescence, non-linear optical, and mesogenic properties, which are crucial for the development of advanced optical and electronic materials (Barberá et al., 1998).
Electrochemiluminescence
Research into pyrazolecarboxylic metal organic frameworks has unveiled their highly intense electrochemiluminescence (ECL) properties, indicating potential applications in sensors and lighting technologies (Feng et al., 2016).
Mechanism of Action
Target of Action
Similar compounds like 4-nitro-1h-pyrazole-3-carboxylic acid have been reported to inhibit tyrosine kinases , which play a crucial role in cell signaling and growth.
Mode of Action
Based on the structural similarity with 4-nitro-1h-pyrazole-3-carboxylic acid, it can be hypothesized that it might bind to the atp binding site of the enzyme, thereby blocking the catalytic action and inhibiting cell proliferation .
Result of Action
If it acts similarly to 4-nitro-1h-pyrazole-3-carboxylic acid, it could potentially inhibit cell proliferation by blocking the action of tyrosine kinases .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 3-Nitro-1H-pyrazole-4-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-1-5-6-3(2)7(10)11/h1H,(H,5,6)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIXGKNWFWDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39196-96-8 |
Source
|
Record name | 3-nitro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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